Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350997-05-6
VCID: VC7058014
InChI: InChI=1S/C17H20N2O3S/c1-9(2)22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-6-5-7-10(12)3/h5-9H,18H2,1-4H3,(H,19,20)
SMILES: CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OC(C)C)C
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.42

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

CAS No.: 350997-05-6

Cat. No.: VC7058014

Molecular Formula: C17H20N2O3S

Molecular Weight: 332.42

* For research use only. Not for human or veterinary use.

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate - 350997-05-6

Specification

CAS No. 350997-05-6
Molecular Formula C17H20N2O3S
Molecular Weight 332.42
IUPAC Name propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Standard InChI InChI=1S/C17H20N2O3S/c1-9(2)22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-6-5-7-10(12)3/h5-9H,18H2,1-4H3,(H,19,20)
Standard InChI Key ROLRTDFPMGLHBU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OC(C)C)C

Introduction

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene derivative family. Thiophenes are heterocyclic compounds containing a sulfur atom in their five-membered ring, and they have been widely studied for their biological and pharmacological properties. This compound exhibits potential applications in medicinal chemistry, particularly as an antitumor agent, due to its structural features.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Core: Thiophene derivatives are synthesized through cyclization reactions using sulfur-containing precursors.

  • Functionalization: Amino and carbamoyl groups are introduced via substitution reactions to enhance biological activity.

  • Esterification: The final step involves ester formation using isopropanol to yield the propan-2-yl ester.

Biological Activity

Thiophene derivatives, including this compound, have been studied for their potential as antitumor agents due to their ability to interact with cellular targets like tubulin. Research indicates that similar compounds:

  • Exhibit antiproliferative activity against cancer cell lines such as HeLa and MCF-7.

  • Induce apoptosis via mitochondrial pathways.

  • Inhibit tubulin polymerization, disrupting cell division processes .

Applications in Medicinal Chemistry

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is part of a broader class of thiophene-based molecules that have been explored for:

  • Antitumor Agents: Due to their ability to inhibit cell proliferation.

  • Anti-inflammatory Drugs: As potential inhibitors of enzymes like 5-lipoxygenase .

  • Tubulin Inhibitors: Targeting microtubule dynamics critical for cancer treatment .

Research Findings

StudyKey Findings
Design of Thiophene Derivatives Identified thiophene derivatives with strong antiproliferative activity against cancer cell lines (IC50 = 17–130 nM).
Tubulin Inhibition Studies Demonstrated the compound's ability to bind at the colchicine site, inhibiting tubulin polymerization.
Molecular Docking for Anti-inflammatory Activity Suggested potential as a selective enzyme inhibitor through computational docking studies.

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